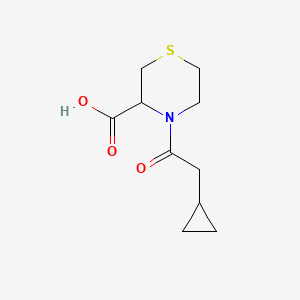
4-(2-Cyclopropylacetyl)thiomorpholine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Cyclopropylacetyl)thiomorpholine-3-carboxylic acid is a chemical compound with the molecular formula C10H15NO3S It is a derivative of thiomorpholine, a heterocyclic compound containing sulfur and nitrogen atoms in its ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Cyclopropylacetyl)thiomorpholine-3-carboxylic acid typically involves the following steps:
Formation of Thiomorpholine Ring: The thiomorpholine ring can be synthesized through the reaction of diethanolamine with sulfur dichloride.
Acylation: The thiomorpholine ring is then acylated with cyclopropylacetyl chloride in the presence of a base such as triethylamine to form 4-(2-Cyclopropylacetyl)thiomorpholine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Cyclopropylacetyl)thiomorpholine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the cyclopropylacetyl moiety can be reduced to form alcohols.
Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alcohols or amines in the presence of catalysts such as sulfuric acid or dicyclohexylcarbodiimide (DCC) are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Esters and amides.
Applications De Recherche Scientifique
4-(2-Cyclopropylacetyl)thiomorpholine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(2-Cyclopropylacetyl)thiomorpholine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiomorpholine-3-carboxylic acid: Lacks the cyclopropylacetyl group, making it less hydrophobic.
4-(2-Cyclopropylacetyl)thiomorpholine: Lacks the carboxylic acid group, affecting its reactivity and solubility.
Propriétés
Formule moléculaire |
C10H15NO3S |
|---|---|
Poids moléculaire |
229.30 g/mol |
Nom IUPAC |
4-(2-cyclopropylacetyl)thiomorpholine-3-carboxylic acid |
InChI |
InChI=1S/C10H15NO3S/c12-9(5-7-1-2-7)11-3-4-15-6-8(11)10(13)14/h7-8H,1-6H2,(H,13,14) |
Clé InChI |
NKZHFEYNDUDNBX-UHFFFAOYSA-N |
SMILES canonique |
C1CC1CC(=O)N2CCSCC2C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


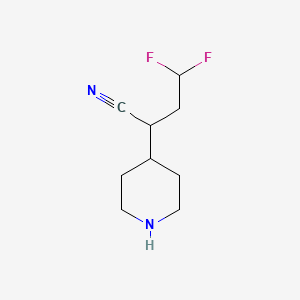

![3-Bromobenzo[c]isothiazole-5-carboxylic acid](/img/structure/B14781972.png)
![Ethyl 5-fluoro-3-oxo-6-(3-(pyrazin-2-yl)pyrrolidin-1-yl)-3H-benzo[b]pyrido[3,2,1-kl]phenoxazine-2-carboxylate](/img/structure/B14781984.png)

![(13S,17R)-17-ethynyl-17-hydroxy-7,13-dimethyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14782003.png)
![2-amino-N-[(2,4-dichlorophenyl)methyl]-N-ethyl-3-methylbutanamide](/img/structure/B14782005.png)
![3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-bicyclo[1.1.1]pentanyl]pyridine](/img/structure/B14782012.png)
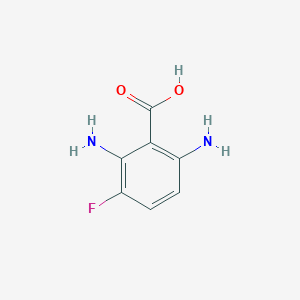
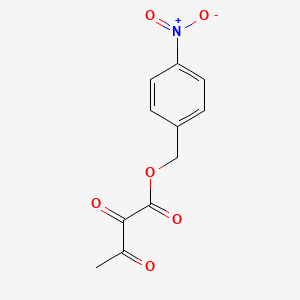
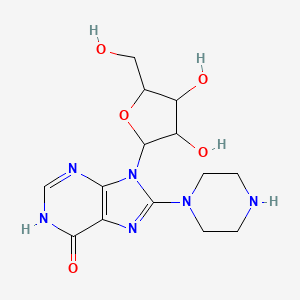
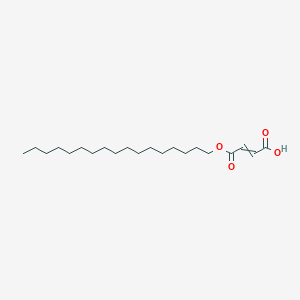

![tert-butyl N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]methyl]-N-cyclopropylcarbamate](/img/structure/B14782053.png)
